molecular formula C20H16N2O2S B414993 N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide CAS No. 313528-92-6

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide

Cat. No.: B414993
CAS No.: 313528-92-6
M. Wt: 348.4g/mol
InChI Key: QJVPKPLLIYWWEX-UHFFFAOYSA-N
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide typically involves the reaction of 6-ethoxy-1,3-benzothiazole-2-amine with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of automated reactors and continuous flow systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted benzothiazole derivatives .

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity. The benzothiazole moiety is known to interact with various biological pathways, potentially leading to antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is unique due to its combination of a benzothiazole ring with a naphthalene moiety, which imparts distinct photophysical and chemical properties. This makes it particularly valuable in applications requiring specific fluorescence characteristics and reactivity.

Biological Activity

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores the biological properties of this compound, focusing on its anticancer, antimicrobial, and neuropharmacological activities based on existing research.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC20H17N3O2S
Molecular Weight365.43 g/mol
LogP4.12
Polar Surface Area45.23 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. The mechanism of action appears to involve the activation of procaspase-3, leading to apoptosis in cancer cells.

Key Findings

  • Apoptosis Induction : Compounds similar to this compound have shown the ability to induce apoptosis in various cancer cell lines by activating caspase pathways .
  • Selectivity : The structure–activity relationship (SAR) indicates that the presence of the benzothiazole moiety enhances selectivity and potency against cancer cells .
  • IC50 Values : In studies involving related compounds, IC50 values ranged from 5.2 μM to 6.6 μM, indicating promising anticancer activity .

Case Study: Procaspase Activation

A study evaluated the caspase activation of several benzothiazole derivatives, revealing that compounds with similar structures to this compound exhibited significant procaspase activation activity (77.8% to 92.1% compared to controls) .

Antimicrobial Activity

Benzothiazole derivatives have also been investigated for their antimicrobial properties. Research has indicated that compounds containing the benzothiazole ring can exhibit broad-spectrum antibacterial and antifungal activities.

Key Findings

  • Antibacterial Activity : Studies have shown that certain derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Fungal Inhibition : Related compounds have demonstrated antifungal activity against various pathogenic fungi, suggesting a potential therapeutic role in treating fungal infections .

Neuropharmacological Effects

The neuropharmacological profile of benzothiazole derivatives has been explored in terms of anticonvulsant and CNS depressant activities.

Key Findings

  • CNS Activity : Some derivatives have shown promising results in reducing seizure activity in animal models without significant neurotoxicity .
  • Safety Profile : Compounds were evaluated for neurotoxicity and liver toxicity, with most showing a favorable safety profile during preliminary screenings .

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S/c1-2-24-14-10-11-17-18(12-14)25-20(21-17)22-19(23)16-9-5-7-13-6-3-4-8-15(13)16/h3-12H,2H2,1H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJVPKPLLIYWWEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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